5-(Diphenylphosphoryl)pent-3-en-2-one
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Overview
Description
5-Phenyl-3-penten-2-one , belongs to the class of organic compounds called alkynes . Alkynes are characterized by carbon-carbon triple bonds and have the general formula (C_nH_{2n-2}). In this compound, the triple bond is situated between the third and fourth carbon atoms in a pentene chain, and it features a phenyl group and a phosphoryl (P=O) group as substituents .
Preparation Methods
The synthetic preparation of 5-(Diphenylphosphoryl)pent-3-en-2-one involves several routes. Here are some common methods:
Acetylene Addition Reaction: Starting from acetylene (ethyne), the addition of phenylmagnesium bromide (PhMgBr) followed by oxidation with phosphorus oxychloride (POCl₃) yields the desired compound.
Wittig Reaction: The reaction of a phosphonium ylide (prepared from triphenylphosphine and an alkyl halide) with an aldehyde or ketone leads to the formation of the target compound.
Industrial production methods may vary, but these synthetic routes provide a foundation for laboratory-scale synthesis.
Chemical Reactions Analysis
5-(Diphenylphosphoryl)pent-3-en-2-one participates in various chemical reactions:
Hydrogenation: Reduction of the triple bond to a double bond using hydrogen gas and a suitable catalyst.
Oxidation: Conversion of the double bond to a carbonyl group (ketone) using oxidizing agents.
Substitution Reactions: Substituting the phenyl group or the phosphoryl group with other functional groups.
Major products include derivatives with modified substituents or functional groups.
Scientific Research Applications
This compound finds applications in diverse fields:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: Investigated for potential pharmaceutical properties due to its unique structure.
Materials Science: Used in the design of novel materials and polymers.
Mechanism of Action
The exact mechanism by which 5-(Diphenylphosphoryl)pent-3-en-2-one exerts its effects depends on the specific context. It may interact with cellular targets, modulate signaling pathways, or participate in chemical reactions within biological systems.
Comparison with Similar Compounds
While 5-(Diphenylphosphoryl)pent-3-en-2-one is distinctive, it shares features with other alkynes and ketones. Similar compounds include:
1-Phenyl-1-propyne: Another alkyne with a phenyl group.
3-Penten-2-one: A related ketone without the phosphoryl group.
Properties
CAS No. |
104723-30-0 |
---|---|
Molecular Formula |
C17H17O2P |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
5-diphenylphosphorylpent-3-en-2-one |
InChI |
InChI=1S/C17H17O2P/c1-15(18)9-8-14-20(19,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-13H,14H2,1H3 |
InChI Key |
AUMVRLUSGYOCRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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